P-tert-Butoxy-alpha-methyl styrene

Catalog No.
S1488899
CAS No.
105612-78-0
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P-tert-Butoxy-alpha-methyl styrene

CAS Number

105612-78-0

Product Name

P-tert-Butoxy-alpha-methyl styrene

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-4-prop-1-en-2-ylbenzene

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-10(2)11-6-8-12(9-7-11)14-13(3,4)5/h6-9H,1H2,2-5H3

InChI Key

LQDGDDQWVWZDCS-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=C(C=C1)OC(C)(C)C

Canonical SMILES

CC(=C)C1=CC=C(C=C1)OC(C)(C)C

Synthesis and Polymerization:

4-t-Butoxy-alpha-methylstyrene (4-TBMS) finds application in scientific research primarily as a monomer for the synthesis of various polymers. Its tert-butyl protecting group allows for controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. These techniques enable the creation of well-defined polymers with controlled architecture and functionalities, which are crucial for studying various properties and applications of polymeric materials.

Studies have demonstrated the successful utilization of 4-TBMS in the synthesis of:

  • Block copolymers: These polymers consist of different polymer blocks covalently linked together, offering unique properties for applications like self-assembly and microphase separation. For instance, research has shown the synthesis of polystyrene-b-poly(4-TBMS) block copolymers for potential use in drug delivery [].
  • Brush copolymers: In these polymers, side chains grow from a central backbone, forming a brush-like structure. Studies have explored the synthesis of poly(4-TBMS) brush copolymers for potential applications in areas like antifouling coatings and drug delivery [].
  • Star polymers: These polymers have multiple polymer arms radiating from a central core. Research has reported the synthesis of star-shaped polymers using 4-TBMS as a starting material for potential applications in drug delivery and nanomedicine [].

Studies on De-protection:

Another area of research involving 4-TBMS focuses on the deprotection of the tert-butyl group. This deprotection process reveals a hydroxyl group (-OH) on the polymer, allowing for further functionalization and manipulation of the polymer properties. Studies have explored various methods for deprotecting poly(4-TBMS), including:

  • Acid-mediated deprotection: This method utilizes strong acids to cleave the tert-butyl group, but can also lead to undesired side reactions.
  • Lewis acid-mediated deprotection: This approach employs Lewis acids, offering milder reaction conditions compared to strong acids.

Future Directions:

Research on 4-TBMS is ongoing, with scientists exploring its potential in various advanced materials applications. These include:

  • Development of functional biomaterials: The controlled architecture and functionalization possibilities offered by 4-TBMS-based polymers hold promise for designing biocompatible materials for drug delivery, tissue engineering, and biosensors.
  • Exploration in organic electronics: The unique properties of 4-TBMS-based polymers, such as their conductivity and self-assembly behavior, are being investigated for potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

P-tert-Butoxy-alpha-methyl styrene is classified as an aromatic compound and is characterized by the presence of both a tert-butoxy group and an alpha-methyl styrene structure. Its chemical formula is C₁₃H₁₈O, and it has a CAS number of 105612-78-0. The compound is typically a colorless liquid with a characteristic odor, and it is noted for its stability under normal conditions but can polymerize or decompose under specific circumstances .

Typical of styrene derivatives. These include:

  • Polymerization: The compound can polymerize when exposed to heat or certain catalysts, forming long-chain polymers.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation: The tert-butoxy group may undergo oxidation under strong oxidizing conditions, leading to the formation of other derivatives.

P-tert-Butoxy-alpha-methyl styrene can be synthesized through several methods:

  • Alkylation of Alpha-Methyl Styrene: This involves the reaction of alpha-methyl styrene with tert-butyl alcohol in the presence of an acid catalyst.
  • Free Radical Polymerization: Using initiators to promote the polymerization of alpha-methyl styrene in the presence of tert-butyl alcohol can yield P-tert-Butoxy-alpha-methyl styrene.
  • Direct Etherification: The reaction between alpha-methyl styrene and tert-butyl bromide in the presence of a base can also produce this compound.

P-tert-Butoxy-alpha-methyl styrene has several applications in various fields:

  • Monomer for Polymers: It serves as a monomer in the production of specialty polymers used in coatings and adhesives.
  • Chemical Intermediate: This compound can act as an intermediate in the synthesis of more complex organic molecules.
  • Additive in Resins: It is used as an additive in resin formulations to enhance properties such as flexibility and durability.

Similar Compounds: Comparison

Several compounds share structural similarities with P-tert-Butoxy-alpha-methyl styrene:

Compound NameCAS NumberKey Characteristics
Alpha-Methyl Styrene98-83-9Known for polymerization; toxic to aquatic life
Styrene100-42-5Widely used in plastics; prone to polymerization
p-Tert-Butylphenol128-39-2Antioxidant properties; used in industrial applications

Uniqueness: P-tert-Butoxy-alpha-methyl styrene is unique due to its specific functional groups that enhance its stability and reactivity compared to other similar compounds. Its tert-butoxy group provides distinctive properties that are advantageous for specific industrial applications.

XLogP3

4.3

Dates

Modify: 2023-08-15

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